Tris(trifluoroacetoxy)borane

CAS No.: 350-70-9

Cat. No.: VC1959780

Molecular Formula: C6BF9O6

Molecular Weight: 349.86 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 350-70-9 |

|---|---|

| Molecular Formula | C6BF9O6 |

| Molecular Weight | 349.86 g/mol |

| IUPAC Name | bis[(2,2,2-trifluoroacetyl)oxy]boranyl 2,2,2-trifluoroacetate |

| Standard InChI | InChI=1S/C6BF9O6/c8-4(9,10)1(17)20-7(21-2(18)5(11,12)13)22-3(19)6(14,15)16 |

| Standard InChI Key | CWBHKBKGKCDGDM-UHFFFAOYSA-N |

| SMILES | B(OC(=O)C(F)(F)F)(OC(=O)C(F)(F)F)OC(=O)C(F)(F)F |

| Canonical SMILES | B(OC(=O)C(F)(F)F)(OC(=O)C(F)(F)F)OC(=O)C(F)(F)F |

Introduction

Basic Information and Structure

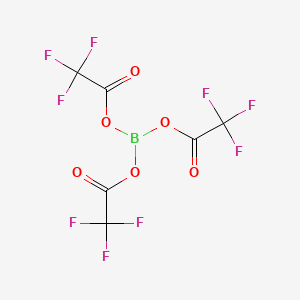

Tris(trifluoroacetoxy)borane is a boron compound with the molecular formula C₆BF₉O₆ and a molecular weight of 349.86 g/mol . The compound consists of a central boron atom bonded to three trifluoroacetoxy groups, creating a trigonal planar geometry around the boron center. This structure features a boron atom with three oxygen linkages from the carbonyl groups of the trifluoroacetate moieties .

The compound is identified by CAS number 350-70-9 and is represented by the following identifiers:

-

SMILES notation: B(OC(=O)C(F)(F)F)(OC(=O)C(F)(F)F)OC(=O)C(F)(F)F

-

InChI: InChI=1S/C6BF9O6/c8-4(9,10)1(17)20-7(21-2(18)5(11,12)13)22-3(19)6(14,15)16

The three trifluoroacetate groups contribute to the compound's Lewis acidity by withdrawing electron density from the central boron atom, enhancing its electrophilicity and reactivity toward Lewis bases.

Physical and Chemical Properties

Tris(trifluoroacetoxy)borane possesses distinctive physical and chemical properties that influence its applications and handling requirements. The compound appears as a liquid with a yellow to orange or brown coloration under standard conditions.

Physical Properties

The physical properties of tris(trifluoroacetoxy)borane are summarized in Table 1:

Chemical Properties

Tris(trifluoroacetoxy)borane functions as a Lewis acid due to the electron-deficient nature of the boron center. The compound reacts readily with water, undergoing exothermic decomposition, which necessitates careful handling in moisture-free environments . The trifluoroacetate groups contribute significantly to the compound's Lewis acidity, as the electron-withdrawing fluorine atoms enhance the electrophilicity of the central boron atom.

When interacting with Lewis bases, tris(trifluoroacetoxy)borane can form adducts through coordination of lone pair electrons to the boron center. This reactivity forms the basis for many of its applications in organic synthesis.

Spectroscopic and Analytical Data

Mass Spectrometry

Mass spectrometric analysis of tris(trifluoroacetoxy)borane reveals characteristic fragmentation patterns and various adduct formations. Table 2 presents the predicted collision cross-section data for different adducts:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 350.97170 | 186.9 |

| [M+Na]⁺ | 372.95364 | 186.5 |

| [M+NH₄]⁺ | 367.99824 | 185.0 |

| [M+K]⁺ | 388.92758 | 185.5 |

| [M-H]⁻ | 348.95714 | 177.3 |

| [M+Na-2H]⁻ | 370.93909 | 182.5 |

| [M]⁺ | 349.96387 | 183.5 |

| [M]⁻ | 349.96497 | 183.5 |

Table 2: Predicted Collision Cross Section data for tris(trifluoroacetoxy)borane adducts

Synthesis Methods

Several synthetic routes to tris(trifluoroacetoxy)borane have been reported in the literature. The main approaches involve the reaction of boron halides or boric acid with trifluoroacetic acid or its derivatives.

From Boron Halides

Tris(trifluoroacetoxy)borane can be prepared in quantitative yield by the reaction of boron trichloride (BCl₃) or boron tribromide (BBr₃) with trifluoroacetic acid :

BCl₃ + 3 CF₃COOH → B(OOCCF₃)₃ + 3 HCl

This method provides a straightforward and efficient route to the target compound under controlled conditions.

From Boric Acid

An alternative approach involves the reaction of boric acid with trifluoroacetic anhydride:

B(OH)₃ + 3 (CF₃CO)₂O → B(OOCCF₃)₃ + 3 CF₃COOH

This method may be preferred when handling of reactive boron halides is undesirable.

Applications in Organic Chemistry

Tris(trifluoroacetoxy)borane has several applications in organic synthesis, primarily as a Lewis acid catalyst and as a reagent for specific transformations.

Lewis Acid Catalysis

As a Lewis acidic compound, tris(trifluoroacetoxy)borane can catalyze various organic transformations where activation of carbonyl groups or other functional groups containing lone pairs is required. The strong electrophilic character of the boron center makes it effective for these applications.

Trifluoroacetylation Reactions

One of the notable applications of tris(trifluoroacetoxy)borane is in the trifluoroacetylation of arenes . This reaction introduces trifluoroacetyl groups into aromatic compounds, which is valuable for various synthetic purposes including the preparation of pharmaceutically relevant compounds.

Activation of Hypervalent Iodine Reagents

Boron Lewis acids, including tris(trifluoroacetoxy)borane, have been reported to activate hypervalent iodine reagents for various transformations. For example, λ³-iodanes such as PhI(OAc)₂ can be activated by boron Lewis acids to promote reactions like sigmatropic rearrangements .

Comparison with Other Boron Lewis Acids

Tris(trifluoroacetoxy)borane belongs to a broader family of boron Lewis acids used in organic synthesis. Table 3 compares its properties with other notable boron compounds:

Table 3: Comparison of tris(trifluoroacetoxy)borane with other boron Lewis acids

Research by Melen et al. has shown that different borane compounds can significantly influence reaction outcomes, particularly when used in combination with hypervalent iodine reagents . The choice of boron Lewis acid often depends on specific reaction requirements, including solubility, stability, and the required level of Lewis acidity.

Current Research and Future Perspectives

While specific recent research on tris(trifluoroacetoxy)borane is limited in the search results, the broader field of boron Lewis acids continues to develop rapidly. The principles that make tris(trifluoroacetoxy)borane useful as a Lewis acid catalyst suggest several potential avenues for future research.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume